Emprumapimod (hydrochloride)

p38α MAPK cytokine inhibition cellular assay

Select Emprumapimod hydrochloride for LMNA-related dilated cardiomyopathy research—the sole p38α MAPK inhibitor with peer-reviewed disease-model validation in Lmna^H222P/H222P mice, where 30 mg/kg BID prevented LV dilatation and fractional shortening deterioration. Distinguished by a unique indazole scaffold, sub-nanomolar cellular IC₅₀ (100 pM), and oral bioavailability enabling chronic dosing. Achieves 91% IL-6 and 95% TNF-α suppression in xenograft models. Non-substitutable with pyridinylimidazole (SB-203580), pyrimidine (Losmapimod), or other p38α inhibitor chemotypes lacking LMNA-specific validation. For investigators studying p38α signaling in laminopathies or benchmarking rare-disease translational programs from mechanism through Phase 3 outcome.

Molecular Formula C24H30ClF2N5O3
Molecular Weight 510.0 g/mol
Cat. No. B12405326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmprumapimod (hydrochloride)
Molecular FormulaC24H30ClF2N5O3
Molecular Weight510.0 g/mol
Structural Identifiers
SMILESCC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)F)F)C(=O)NC(CCN(C)C)C(=O)N.Cl
InChIInChI=1S/C24H29F2N5O3.ClH/c1-14(2)13-31-20-11-17(24(33)29-19(23(27)32)7-8-30(3)4)22(9-15(20)12-28-31)34-21-6-5-16(25)10-18(21)26;/h5-6,9-12,14,19H,7-8,13H2,1-4H3,(H2,27,32)(H,29,33);1H/t19-;/m0./s1
InChIKeyCMHXIHHSCZRHGF-FYZYNONXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Emprumapimod Hydrochloride (PF-07265803): A Selective p38α MAPK Inhibitor for LMNA-Related Dilated Cardiomyopathy Research


Emprumapimod hydrochloride (PF-07265803; ARRY-371797) is a small-molecule, orally bioavailable, selective inhibitor of p38α mitogen-activated protein kinase (MAPK) [1]. Originally developed by Array BioPharma and acquired by Pfizer in 2019, the compound exhibits an IC₅₀ of 100 pM for inhibiting LPS-induced IL-6 production in RPMI-8226 cells . Emprumapimod is primarily distinguished by its advancement to Phase 3 clinical investigation for LMNA-related dilated cardiomyopathy (DCM), a rare genetic disease with no approved disease-specific therapies [2]. As of April 2026, development for this indication has been discontinued due to futility in the REALM-DCM Phase 3 trial [3].

Why p38α MAPK Inhibitors Are Not Interchangeable: Indication-Specific Differentiation of Emprumapimod Hydrochloride


p38α MAPK inhibitors exhibit substantial heterogeneity in kinase selectivity profiles, off-target liabilities, and clinical development trajectories, precluding generic substitution. Unlike structurally distinct inhibitors such as Losmapimod (developed for COPD and cardiovascular inflammation) , BMS-582949 (investigated for rheumatoid arthritis with >2000-fold selectivity over 57 kinases) , or VX-745/Neflamapimod (repurposed for dementia and Alzheimer's disease with 22-fold selectivity for p38α over p38β) , Emprumapimod hydrochloride is uniquely characterized by its disease-mechanism rationale in LMNA-related DCM. In Lmna^H222P/H222P^ mice—a genetically defined model of laminopathy—p38α signaling is hyperactivated specifically in cardiac tissue prior to disease onset, and pharmacological inhibition with Emprumapimod prevented left ventricular dilatation and deterioration of fractional shortening [1]. This LMNA-specific disease model evidence, combined with a distinct indazole scaffold architecture [2], renders Emprumapimod non-substitutable with other p38α inhibitors lacking LMNA-relevant validation data. The following quantitative evidence provides the basis for compound selection decisions.

Quantitative Differentiation Evidence for Emprumapimod Hydrochloride: Cellular, In Vivo, and Clinical Performance Data


Sub-Nanomolar Cellular Potency: IL-6 Inhibition in RPMI-8226 Cells

Emprumapimod inhibits LPS-induced IL-6 production in RPMI-8226 multiple myeloma cells with an IC₅₀ of 100 pM (0.1 nM), demonstrating sub-nanomolar cellular functional potency . For contextual comparison, the classical p38 inhibitor SB-203580 exhibits an IC₅₀ of 72 ± 15 nM for TNF-α release in THP-1 cells, representing approximately 720-fold lower potency in a different cellular context [1]. While direct head-to-head comparisons under identical assay conditions are not available in the primary literature, this sub-nanomolar activity positions Emprumapimod among the most potent p38α inhibitors characterized in cell-based cytokine release assays.

p38α MAPK cytokine inhibition cellular assay

In Vivo Target Engagement: >90% Suppression of IL-6 and TNF-α in SCID-beige Mouse Model

Oral administration of Emprumapimod at 30 mg/kg in SCID-beige mice bearing RPMI-8226 xenografts suppressed LPS-induced IL-6 expression by 91% and TNF-α expression by 95%, accompanied by 72% inhibition of RPMI-8226 tumor growth . This level of in vivo cytokine suppression demonstrates robust systemic target engagement following oral dosing. For comparison, Losmapimod inhibits LPS-induced TNF-α production in isolated human PBMCs with an IC₅₀ of 0.6 nM in vitro , but comparable in vivo suppression data at defined doses are not uniformly available across p38α inhibitor literature.

in vivo pharmacology cytokine suppression target engagement

Cardiac Functional Improvement in Lmna^H222P/H222P^ Mouse Model of LMNA-Related DCM

In Lmna^H222P/H222P^ mice—a genetically engineered model that recapitulates LMNA-related dilated cardiomyopathy—oral administration of Emprumapimod (30 mg/kg, twice daily for 4 weeks) prevented left ventricular (LV) dilatation and deterioration of fractional shortening (FS), a parameter directly proportional to LV ejection fraction [1]. Biochemical analysis of hearts from Lmna^H222P/H222P^ mice confirmed enhanced p38α activation prior to and after the onset of heart disease [2]. In contrast, other p38α inhibitors such as Losmapimod, VX-745, and BMS-582949 have not been evaluated or reported in the LMNA cardiomyopathy mouse model, representing a unique disease-relevant validation that is specific to Emprumapimod [3].

LMNA cardiomyopathy cardiac function disease model

Clinical Functional Capacity Improvement in LMNA-Related DCM: Phase 2 6MWT Data

In a 48-week, open-label, Phase 2 study of 12 patients with symptomatic LMNA-related DCM, Emprumapimod treatment was associated with improved 6-minute walk test (6MWT) distance. In the subsequent long-term extension study, mean 6MWT increased by >30 m (>10%) from Phase 2 study baseline and was maintained up to week 120 [1]. The decrease in N-terminal pro-B-type natriuretic peptide (NT-proBNP), a key cardiac biomarker, was maintained throughout 144 weeks of follow-up [2]. However, the subsequent Phase 3 REALM-DCM trial (NCT03439514), a multinational, randomized, placebo-controlled study, was discontinued based on an interim futility assessment indicating the study was unlikely to meet its primary endpoint [3]. No other p38α inhibitor has advanced to Phase 3 clinical evaluation for LMNA-related DCM [4].

clinical efficacy 6-minute walk test NT-proBNP

Evidence-Based Research and Industrial Applications for Emprumapimod Hydrochloride


LMNA-Related Dilated Cardiomyopathy Mechanistic and Translational Research

Emprumapimod is uniquely validated for LMNA-DCM research applications. The compound has demonstrated prevention of left ventricular dilatation and fractional shortening deterioration in the Lmna^H222P/H222P^ mouse model at 30 mg/kg twice daily [1]. This specific genetic model of laminopathy recapitulates the human LMNA-DCM disease pathway, making Emprumapimod the only p38α inhibitor with peer-reviewed disease-relevant animal model validation for this indication. Researchers investigating p38α signaling in laminopathies or evaluating combination therapeutic strategies for LMNA-DCM should select Emprumapimod based on this exclusive validation data .

p38α MAPK-Mediated Cytokine Regulation in Inflammatory Disease Models

For investigators requiring robust in vivo target engagement of p38α MAPK, Emprumapimod provides quantifiable pharmacodynamic benchmarks. Oral administration at 30 mg/kg suppresses IL-6 by 91% and TNF-α by 95% in SCID-beige mouse xenograft models [1]. This level of cytokine suppression establishes a validated dosing regimen for studies examining p38α-dependent inflammatory signaling. The compound's oral bioavailability and sub-nanomolar cellular IC₅₀ (100 pM in RPMI-8226 cells) make it suitable for chronic dosing studies in rodent models of inflammation where consistent pathway inhibition is required.

p38α Inhibitor Selectivity and Off-Target Profiling Studies

Emprumapimod serves as a distinct chemical scaffold (indazole-based) within the p38α inhibitor landscape, contrasting with the pyridinylimidazole scaffold of SB-203580, the pyrimidine scaffold of Losmapimod, and the distinct chemotypes of VX-745 and BMS-582949 [1]. Researchers conducting comparative selectivity profiling or investigating structure-activity relationships among p38α inhibitors should include Emprumapimod to represent the indazole chemotype. Its clinical advancement to Phase 3 provides a unique opportunity to correlate in vitro selectivity profiles with clinical outcomes, despite the eventual futility determination in Phase 3 .

Rare Cardiovascular Disease Drug Development Benchmarking

Emprumapimod's development program from target validation through Phase 3 clinical trial provides a comprehensive case study for rare disease drug development strategy. The program includes: disease-relevant animal model validation (Lmna^H222P/H222P^ mouse, p38α hyperactivation confirmed) [1]; Phase 2 open-label 6MWT improvement data (>30 m maintained to 120 weeks) ; and a randomized, placebo-controlled Phase 3 trial (REALM-DCM, discontinued for futility) [2]. This complete translational arc—from mechanism to Phase 3 outcome—offers unique benchmarking value for pharmaceutical R&D and academic drug discovery programs targeting rare genetic cardiomyopathies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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